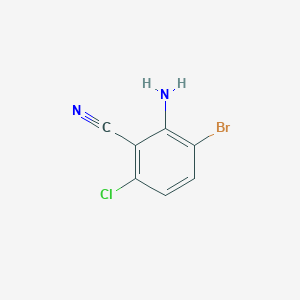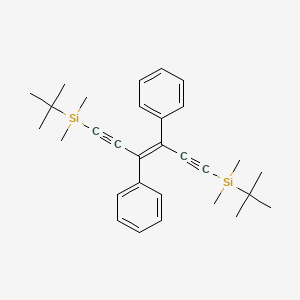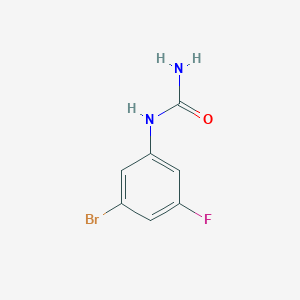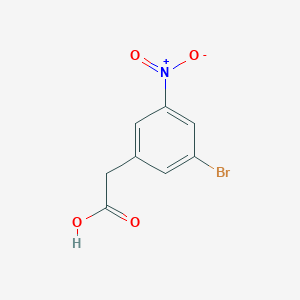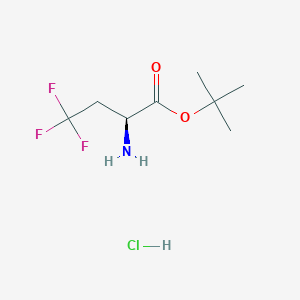
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride is a synthetic organic compound with the molecular formula C8H15ClF3NO2. It is a derivative of alanine, where the alpha carbon is substituted with a trifluoromethyl group and the amino group is protected as a tert-butyl ester. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4,4-trifluorobutanoic acid.
Amidation: The trifluorobutanoic acid is then converted to its corresponding amide using an appropriate amine.
Esterification: The amide is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Substituted derivatives with different functional groups.
Hydrolysis: 4,4,4-Trifluorobutanoic acid.
Reduction: Reduced derivatives with altered functional groups.
Applications De Recherche Scientifique
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, especially in designing inhibitors for specific enzymes.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoroalanine: A similar compound without the tert-butyl ester group.
Trifluoromethylalanine: Another derivative with different substitution patterns on the alanine backbone.
Fluoroalanine: A simpler analog with fewer fluorine atoms.
Uniqueness
4,4,4-Trifluoro-alpha-homoalanine tert-butyl ester hydrochloride is unique due to its combination of the trifluoromethyl group and the tert-butyl ester protection. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H15ClF3NO2 |
|---|---|
Poids moléculaire |
249.66 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride |
InChI |
InChI=1S/C8H14F3NO2.ClH/c1-7(2,3)14-6(13)5(12)4-8(9,10)11;/h5H,4,12H2,1-3H3;1H/t5-;/m0./s1 |
Clé InChI |
QHQXIAWIMUFDBR-JEDNCBNOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@H](CC(F)(F)F)N.Cl |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
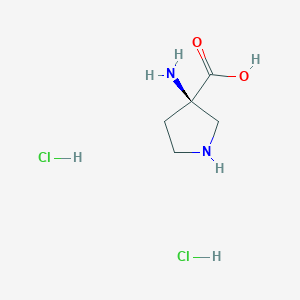

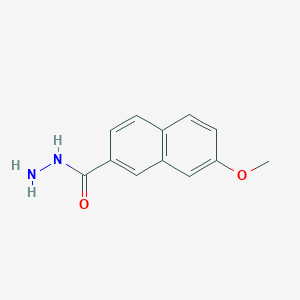
![6-Hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B12857128.png)
![[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
![2-(4-Aminobenzo[d]oxazol-2-yl)acetic acid](/img/structure/B12857133.png)
